molecular formula C9H11ClO B061192 2-[2-(Chloromethyl)phenyl]ethanol CAS No. 185898-93-5

2-[2-(Chloromethyl)phenyl]ethanol

Cat. No.: B061192
CAS No.: 185898-93-5
M. Wt: 170.63 g/mol
InChI Key: AWSZEPRAZGZTIV-UHFFFAOYSA-N
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Description

2-[2-(Chloromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H11ClO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, chloroform, and dichloromethane. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(Chloromethyl)phenyl]ethanol can be synthesized through several methods. One common method involves the reaction of 2-(chloromethyl)benzyl chloride with sodium hydroxide in the presence of a solvent such as ethanol. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Chloromethyl)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: 2-[2-(Chloromethyl)phenyl]acetaldehyde

    Reduction: 2-[2-(Chloromethyl)phenyl]ethane

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of 2-[2-(Chloromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activities and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)phenylacetic acid
  • 2-(Chloromethyl)benzyl alcohol
  • 2-(Chloromethyl)phenylacetaldehyde

Uniqueness

2-[2-(Chloromethyl)phenyl]ethanol is unique due to its specific structural features, which allow it to undergo a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to act as an alkylating agent also distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[2-(chloromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSZEPRAZGZTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648010
Record name 2-[2-(Chloromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185898-93-5
Record name 2-[2-(Chloromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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